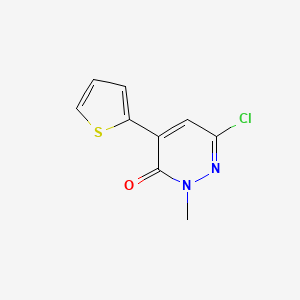
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines due to its stability under various reaction conditions .
Métodos De Preparación
The synthesis of 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This process can be carried out using reagents such as N-[(2-(trimethylsilyl)ethoxy)carbonyl]succinimide (Teoc-OSu) in the presence of bases like pyridine or triethylamine . The reaction conditions are generally mild, and the Teoc group is stable towards hydrolysis and other nucleophilic attacks .
Análisis De Reacciones Químicas
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid exerts its effects involves the protection of the amino group. The Teoc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. Deprotection occurs through the action of fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparación Con Compuestos Similares
Similar compounds to 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid include other carbamate protecting groups such as:
Boc (tert-Butoxycarbonyl): Another commonly used protecting group for amines, which is stable under acidic conditions but can be removed using strong acids.
Cbz (Carbobenzyloxy): A protecting group that is stable under basic conditions and can be removed by hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is stable under basic conditions and can be removed using mild bases.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, making it suitable for a wide range of synthetic applications .
Propiedades
IUPAC Name |
4-(2-trimethylsilylethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-16(2,3)8-7-15-10(14)11-6-4-5-9(12)13/h4-8H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKCSZLRBZGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Fluoro-5'-methoxy-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8125725.png)


![Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-](/img/structure/B8125754.png)





![11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B8125800.png)
![[4-Chloro-2-(1-oxo-3,4,8,9,10,11-hexahydro-1H-cyclohepta[3,4]pyrrolo[1,2-a]pyrazin-2(7H)-yl)-3-pyridyl]methyl Acetate](/img/structure/B8125802.png)
